5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
CAS No.: 2316817-88-4
Cat. No.: VC0522849
Molecular Formula: C29H34ClFN4O5
Molecular Weight: 573.0624
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide - 2316817-88-4](/images/no_structure.jpg)
Specification
CAS No. | 2316817-88-4 |
---|---|
Molecular Formula | C29H34ClFN4O5 |
Molecular Weight | 573.0624 |
IUPAC Name | 5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |
Standard InChI | InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36) |
Standard InChI Key | VYCOZEBCSAQCES-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
CB-6644 is identified by the CAS number 2316817-88-4 and possesses a complex molecular structure that contributes to its specific biological activity. The compound's chemical composition and structural parameters are crucial for understanding its function and interactions within biological systems.
Basic Chemical Properties
The molecular identity of CB-6644 is defined by several key parameters that establish its chemical fingerprint:
Property | Value |
---|---|
Molecular Formula | C29H34ClFN4O5 |
Molecular Weight | 573.0624 g/mol |
CAS Number | 2316817-88-4 |
Physical Appearance | Off-white solid |
The compound features multiple functional groups including chloro, ethoxy, fluoro, and complex nitrogen-containing heterocyclic structures that contribute to its biological activity . The presence of these diverse functional groups allows for multiple interaction points with target proteins, enhancing both selectivity and binding affinity.
Structural Features
The structural complexity of CB-6644 stems from its unique arrangement of multiple ring systems, including a pyrazolo[1,2-a] benzodiazepine scaffold. This heterocyclic framework represents a significant structural motif that influences the compound's biological properties and target specificity. The incorporation of a pyrazole ring system is particularly notable, as pyrazole derivatives have demonstrated wide-ranging biological activities in pharmaceutical research .
The compound's structure includes:
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A chloro-ethoxy-fluoro-substituted benzamide group
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A methoxymethyl substituent at a key position
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A dimethyl-substituted linking chain
These structural elements work in concert to create a molecule with specific binding capabilities to the RUVBL1/2 protein complex.
Mechanism of Action
The primary mechanism through which CB-6644 exerts its biological effects involves targeted inhibition of the RUVBL1/2 complex, a cellular machinery with significant roles in multiple biological processes.
RUVBL1/2 Complex Inhibition
CB-6644 functions as a selective inhibitor of the RUVBL1/2 complex, which possesses ATPase activity and regulates several critical cellular processes including chromatin remodeling . The compound exhibits exceptional specificity for this target, allowing for precise modulation of cellular functions dependent on RUVBL1/2 activity.
Research indicates that CB-6644 acts as a noncompetitive ATPase inhibitor, meaning it can inhibit the enzymatic activity of the RUVBL1/2 complex without directly blocking nucleotide binding sites . This noncompetitive inhibition mechanism may account for its high selectivity and effectiveness at relatively low concentrations.
Cell Line | Description | IC50 Value |
---|---|---|
MM.1S | Multiple Myeloma | 120 nM |
RPMI 8226 | Multiple Myeloma | 60 nM |
HS-5 | Normal bone marrow stromal cells | 200 nM |
These findings illustrate the compound's preferential toxicity toward MM cells compared to normal bone marrow stromal cells, with MM cell lines showing 1.7-3.3 times higher sensitivity to CB-6644 . This selectivity profile is particularly important for potential therapeutic applications, as it suggests the possibility of achieving tumor cell killing while minimizing damage to healthy tissues.
Molecular and Cellular Responses to CB-6644
Transcriptional Signatures
Research has identified distinct transcriptional signatures associated with CB-6644 treatment in multiple myeloma cells. Treatment with the compound upregulates biological processes related to interferon response while downregulating pathways linked to cell proliferation . This modulation of gene expression patterns likely contributes to the compound's anti-proliferative and pro-apoptotic effects in cancer cells.
Transcriptional regulator inference analysis has identified several key transcription factors that mediate CB-6644's effects, including:
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E2F family members as regulators for downregulated genes
These findings suggest that CB-6644 exerts its effects through complex modulation of multiple transcriptional networks rather than through a single pathway or mechanism.
Apoptotic Response
A significant biological effect of CB-6644 is its ability to induce substantial apoptosis in multiple myeloma cells. Flow cytometry analyses have confirmed increased apoptotic cell populations following CB-6644 treatment . This pro-apoptotic activity represents a crucial mechanism through which the compound achieves its cancer cell-killing effects.
The apoptotic response appears to be dose-dependent and may involve multiple cellular pathways that regulate cell survival and death decisions. While the precise molecular triggers of apoptosis remain under investigation, the disruption of RUVBL1/2-dependent processes likely plays a central role in initiating apoptotic cascades.
Storage Parameter | Recommendation |
---|---|
Short-term storage (days to weeks) | Dry, dark conditions at 0-4°C |
Long-term storage (months to years) | -20°C |
Physical state | Solid form |
Stability | ≥4 years under proper storage conditions |
These storage recommendations help maintain the compound's purity and activity for research applications .
Solution Preparation
For experimental applications, CB-6644 can be prepared in solution form using appropriate solvents:
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The compound shows good solubility in dimethyl sulfoxide (DMSO)
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Stock solutions should be prepared using solvent purged with inert gas
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Working dilutions can be prepared from stock solutions as needed for specific experimental protocols
Proper preparation ensures consistent concentration and activity for reliable experimental results.
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